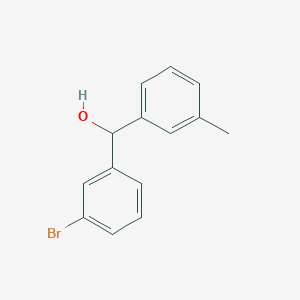
(3-Bromophenyl)(m-tolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(m-tolyl)methanol: is an organic compound characterized by a bromophenyl group and a methanol group attached to a meta-tolyl moiety
Synthetic Routes and Reaction Conditions:
Bromination of (m-tolyl)methanol: The compound can be synthesized by the bromination of (m-tolyl)methanol using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Another method involves the reaction of m-tolylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the target compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
(3-Bromophenyl)(m-tolyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (3-bromophenyl)(m-tolyl)methanal using oxidizing agents like chromium(VI) oxide.
Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(m-tolyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Sodium hydroxide, aqueous conditions.
Major Products Formed:
(3-Bromophenyl)(m-tolyl)methanal (from oxidation)
(3-Bromophenyl)(m-tolyl)methane (from reduction)
Substituted derivatives (from substitution reactions)
Scientific Research Applications
(3-Bromophenyl)(m-tolyl)methanol: has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(3-Bromophenyl)(m-tolyl)methanol: can be compared with other similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol . While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
(3-Chlorophenyl)(m-tolyl)methanol
(3-Iodophenyl)(m-tolyl)methanol
(3-Fluorophenyl)(m-tolyl)methanol
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMIXGKECIXMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)

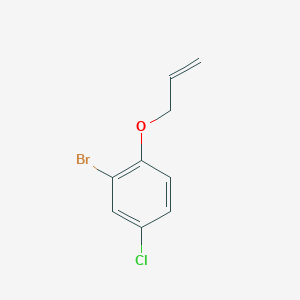
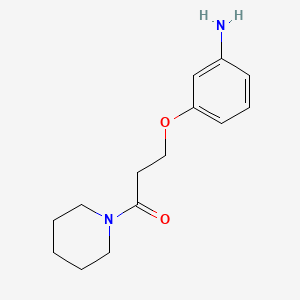

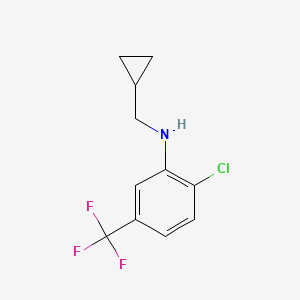

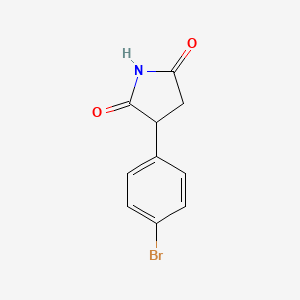
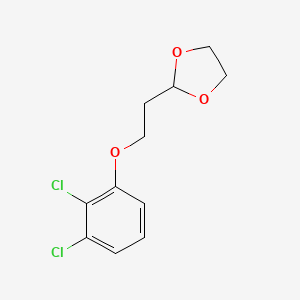
![2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847330.png)
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847331.png)

![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)
![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)
